molecular formula C8H8BrClS B13075691 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol

1-(4-Bromo-2-chlorophenyl)ethane-1-thiol

Cat. No.: B13075691
M. Wt: 251.57 g/mol
InChI Key: NMVWKJVLFRYYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-chlorophenyl)ethane-1-thiol is an organosulfur compound with the molecular formula C8H8BrClS It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a thiol group (-SH) attached to an ethane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-(4-Bromo-2-chlorophenyl)ethanone with thiourea, followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 1-(4-Bromo-2-chlorophenyl)ethanone
  • 2-Bromo-1-(4-chlorophenyl)ethanone
  • 1-(5-Bromo-2-chlorophenyl)ethane-1-thiol

Comparison: 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the thiol group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H8BrClS

Molecular Weight

251.57 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)ethanethiol

InChI

InChI=1S/C8H8BrClS/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3

InChI Key

NMVWKJVLFRYYPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)Cl)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.